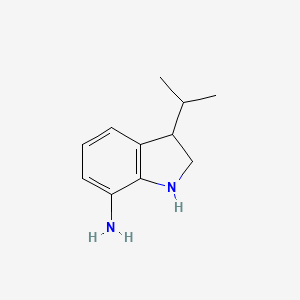
3-(Propan-2-yl)-2,3-dihydro-1H-indol-7-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Propan-2-yl)-2,3-dihydro-1H-indol-7-amine is a nitrogen-containing heterocyclic compound It features an indole core structure, which is a bicyclic system consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Propan-2-yl)-2,3-dihydro-1H-indol-7-amine typically involves the cyclization of appropriate precursors. One common method is the reduction of indole derivatives, where the indole ring is first functionalized with an isopropyl group at the 3-position. This can be achieved through Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst such as aluminum chloride. The resulting intermediate is then subjected to reduction conditions, often using hydrogen gas in the presence of a palladium catalyst, to yield the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can facilitate large-scale synthesis. Additionally, the purification of the final product can be achieved through techniques like recrystallization or chromatography.
化学反应分析
Types of Reactions
3-(Propan-2-yl)-2,3-dihydro-1H-indol-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas and a palladium catalyst, converting the compound into more saturated derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 5- and 6-positions, using reagents like halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Saturated derivatives of the indole ring.
Substitution: Halogenated or nitro-substituted indole derivatives.
科学研究应用
3-(Propan-2-yl)-2,3-dihydro-1H-indol-7-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s structure allows it to interact with various biological targets, making it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Due to its potential biological activity, it is investigated for its therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Industry: It can be used in the production of pharmaceuticals and agrochemicals, where its derivatives may exhibit desirable properties.
作用机制
The mechanism by which 3-(Propan-2-yl)-2,3-dihydro-1H-indol-7-amine exerts its effects involves its interaction with specific molecular targets. The indole ring can mimic the structure of natural ligands, allowing the compound to bind to receptors or enzymes. This binding can modulate the activity of these targets, leading to various biological effects. For example, the compound may inhibit enzyme activity by occupying the active site or alter receptor signaling pathways by acting as an agonist or antagonist.
相似化合物的比较
3-(Propan-2-yl)-2,3-dihydro-1H-indol-7-amine can be compared with other indole derivatives, such as:
Tryptamine: A naturally occurring indole derivative with a similar core structure but different functional groups.
Serotonin: Another indole derivative that acts as a neurotransmitter in the human body.
Indole-3-acetic acid: A plant hormone that regulates growth and development.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
属性
分子式 |
C11H16N2 |
|---|---|
分子量 |
176.26 g/mol |
IUPAC 名称 |
3-propan-2-yl-2,3-dihydro-1H-indol-7-amine |
InChI |
InChI=1S/C11H16N2/c1-7(2)9-6-13-11-8(9)4-3-5-10(11)12/h3-5,7,9,13H,6,12H2,1-2H3 |
InChI 键 |
PJRCLSFEEAZLDQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1CNC2=C1C=CC=C2N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


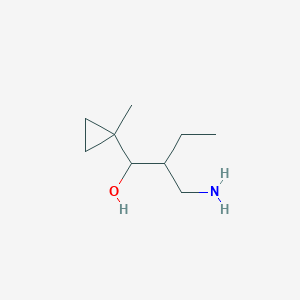
![2-tert-Butyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13202158.png)
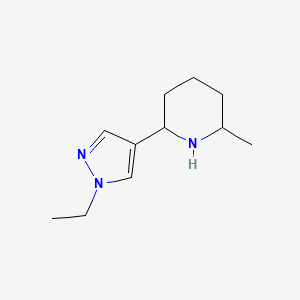
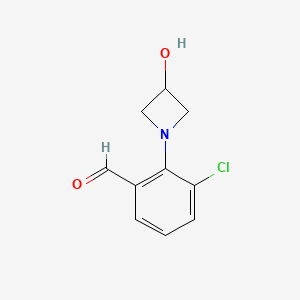
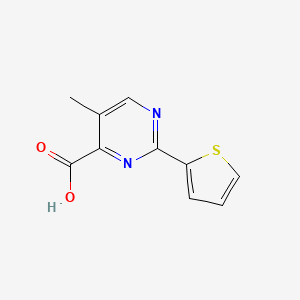
![2-chloro-1-[1-(3-isopropylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B13202176.png)

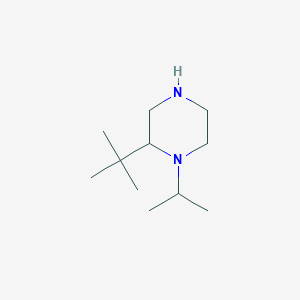
![1,3-Dihydrospiro[indene-2,2'-oxirane]-3'-carbonitrile](/img/structure/B13202209.png)
![(3aS,6aS)-N-tert-butyl-octahydropyrrolo[2,3-c]pyrrole-1-carboxamide](/img/structure/B13202216.png)
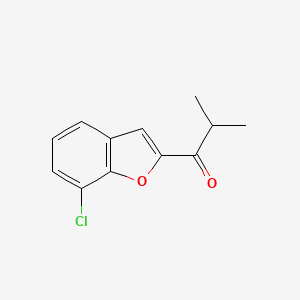
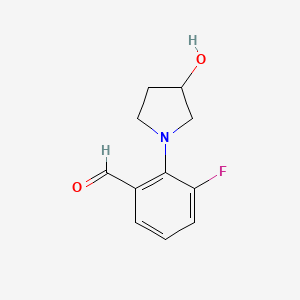
![Methyl 6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B13202228.png)
![(3S)-3-{[(tert-butoxy)carbonyl]amino}-4-oxo-4-(prop-2-en-1-yloxy)butanoic acid](/img/structure/B13202243.png)
